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An In-Depth Technical Guide to CAS Number 1700693-08-8 (JH-II-127)

For Researchers, Scientists, and Drug Development Professionals

Introduction
CAS Number 1700693-08-8 identifies the compound [4-[[5-Chloro-4-(methylamino)-7H-

pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-morpholinyl-methanone, commonly

known as JH-II-127.[1][2][3][4] This molecule is a potent and selective inhibitor of Leucine-rich

repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][5][6] Activating

mutations in the LRRK2 gene are a significant cause of both familial and sporadic cases of

Parkinson's disease, making the development of LRRK2 inhibitors like JH-II-127 a promising

area of research.[1][5][6] This technical guide provides a comprehensive overview of JH-II-127,

including its mechanism of action, quantitative data, detailed experimental protocols, and

relevant signaling pathways.
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Property Value Reference

IUPAC Name --INVALID-LINK--methanone [1][3]

Molecular Formula C19H21ClN6O3 [2]

Molecular Weight 416.9 g/mol [2]

Appearance Light yellow to yellow solid [7]

Solubility

Soluble in DMSO (up to 100

mM) and DMF (30 mg/ml).[2]

[4][8]

[2][4][8]

Mechanism of Action and LRRK2 Signaling Pathway
JH-II-127 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1] The

G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease,

leads to a two- to three-fold increase in kinase activity.[1] By binding to the kinase domain, JH-
II-127 blocks the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream

substrates.

A key indicator of LRRK2 kinase activity inhibition is the dephosphorylation of serine residues

at positions 910 and 935 (Ser910 and Ser935).[1][5][6] JH-II-127 has been shown to

substantially inhibit the phosphorylation of these sites in both wild-type and G2019S mutant

LRRK2.[1][5][6]

The LRRK2 signaling pathway is complex and involves multiple upstream regulators and

downstream effectors. LRRK2 is implicated in various cellular processes, including vesicular

trafficking, cytoskeletal dynamics, and autophagy.[3] Its substrates include a subset of Rab

GTPases, which are master regulators of membrane trafficking.[9]

Below is a diagram illustrating the central role of LRRK2 in cellular signaling and the inhibitory

effect of JH-II-127.
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LRRK2 Signaling Pathway and Inhibition by JH-II-127
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Caption: LRRK2 signaling and its inhibition by JH-II-127.

Quantitative Data
In Vitro Potency
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The inhibitory activity of JH-II-127 against various forms of LRRK2 has been determined

through in vitro kinase assays.

LRRK2 Variant IC50 (nM) Reference

Wild-Type (WT) 6.6 [2][4][7][8][10]

G2019S Mutant 2.2 [2][4][7][8][10]

A2016T Mutant 47.7 [2][4][7][8][10]

G2019S + A2016T Double

Mutant
3080 [2][4]

Kinase Selectivity
JH-II-127 exhibits high selectivity for LRRK2. In a screen against a panel of 138 kinases, at a

concentration of 1 µM, only SmMLCK and CHK2 were inhibited by more than 90%.[1]

Kinase IC50 (nM) Reference

SmMLCK 81.3 [1]

CHK2 27.6 [1]

In Vivo Efficacy
JH-II-127 effectively inhibits LRRK2 phosphorylation in vivo. Oral administration to mice at a

dose of 30 mg/kg resulted in the inhibition of Ser935 phosphorylation in the brain, spleen, and

kidney.[1][2][4] Complete inhibition of LRRK2 in the mouse brain was observed at a dose of

100 mg/kg.

Pharmacokinetic Properties in Mice
The pharmacokinetic profile of JH-II-127 has been evaluated in mice.
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Parameter Route Dose (mg/kg) Value Reference

Tmax i.v. 5 - [1]

p.o. 10 0.25 h [1]

Cmax i.v. 5 2154 ng/mL (C0) [1]

p.o. 10 1640 ng/mL [1]

AUClast i.v. 5 1332 hng/mL [1]

p.o. 10 3094 hng/mL [1]

Half-life (T1/2) i.v. 5 0.66 h [1]

p.o. 10 0.66 h [1]

Bioavailability

(%F)
p.o. 10 116% [1]

Experimental Protocols
LRRK2 Kinase Inhibition Assay (In Vitro)
This protocol outlines the general steps for assessing the in vitro potency of JH-II-127 against

LRRK2.
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Experimental Workflow: LRRK2 Kinase Inhibition Assay

Start

Prepare Reagents:
- Recombinant LRRK2 (WT or mutant)

- Kinase buffer
- ATP

- LRRK2tide substrate
- JH-II-127 serial dilutions

Set up assay plate:
- Add LRRK2 enzyme

- Add JH-II-127 dilutions
- Pre-incubate

Initiate Reaction:
- Add ATP and LRRK2tide substrate

Incubate at 30°C

Stop Reaction:
- Add EDTA or other stop solution

Detect Phosphorylation:
- Use a phosphospecific antibody or

- radioactive ATP (32P-ATP) and autoradiography

Data Analysis:
- Measure signal intensity

- Plot dose-response curve
- Calculate IC50 value

End
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Caption: Workflow for LRRK2 kinase inhibition assay.
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Detailed Steps:

Reagent Preparation: Prepare serial dilutions of JH-II-127 in DMSO. The final assay

concentration of DMSO should be kept constant across all wells.

Assay Reaction: In a 96-well plate, combine the recombinant LRRK2 enzyme, kinase buffer,

and the serially diluted JH-II-127.

Initiation: Initiate the kinase reaction by adding a mixture of ATP and a peptide substrate

(e.g., LRRK2tide).

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

Termination: Stop the reaction by adding a stop solution, such as EDTA, to chelate the Mg2+

required for kinase activity.

Detection: Quantify the amount of phosphorylated substrate. This can be achieved using

various methods, including ELISA with a phosphospecific antibody or by measuring the

incorporation of radioactive phosphate from [γ-32P]ATP.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Cellular LRRK2 Phosphorylation Assay
This protocol describes the assessment of JH-II-127's ability to inhibit LRRK2 phosphorylation

in a cellular context.

Detailed Steps:

Cell Culture and Treatment: Culture cells (e.g., HEK293T cells overexpressing LRRK2, or

cell lines with endogenous LRRK2) to an appropriate confluency. Treat the cells with varying

concentrations of JH-II-127 or DMSO (vehicle control) for a specified duration (e.g., 90

minutes).[1]

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis

buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a

standard method (e.g., BCA assay).

Immunoblotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with primary antibodies against phospho-LRRK2 (e.g., anti-

pSer935) and total LRRK2.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Data Analysis: Quantify the band intensities for phosphorylated and total LRRK2. Normalize

the phospho-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

In Vivo Pharmacodynamic Study in Mice
This protocol outlines the procedure for evaluating the in vivo efficacy of JH-II-127.

Detailed Steps:

Compound Formulation and Dosing: Formulate JH-II-127 in a suitable vehicle (e.g., 5% NMP

/ 95% PEG 300).[11] Administer the compound to mice via oral gavage (p.o.) or

intraperitoneal (i.p.) injection at the desired doses.

Tissue Collection: At a specified time point after dosing (e.g., 1 hour), euthanize the mice and

rapidly dissect the tissues of interest (e.g., brain, spleen, kidney).[11] Snap-freeze the

tissues in liquid nitrogen and store them at -80°C.
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Tissue Homogenization and Lysate Preparation: Homogenize the frozen tissues in a lysis

buffer containing protease and phosphatase inhibitors. Centrifuge the homogenates to pellet

cellular debris and collect the supernatant (lysate).

Protein Quantification and Immunoblotting: Follow the same procedures for protein

quantification and immunoblotting as described in the cellular LRRK2 phosphorylation assay

(Section 5.2) to assess the levels of phosphorylated and total LRRK2 in the tissue lysates.

Synthesis
The synthesis of JH-II-127 is a multi-step process that has been described in the literature.[1] A

general overview of the synthetic scheme is provided below. For detailed experimental

procedures, including reagent quantities and reaction conditions, please refer to the primary

publication by Hatcher et al. (2015).

Caption: Generalized synthetic scheme for JH-II-127.

Conclusion
JH-II-127 is a valuable research tool for investigating the role of LRRK2 in both normal

physiology and the pathophysiology of Parkinson's disease. Its high potency, selectivity, and in

vivo efficacy make it a benchmark compound for the development of novel LRRK2-targeted

therapeutics. This technical guide provides a comprehensive resource for researchers working

with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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